molecular formula C9H18O3S B8635408 2-Cyclohexylethyl methylsulfonate

2-Cyclohexylethyl methylsulfonate

Cat. No. B8635408
M. Wt: 206.30 g/mol
InChI Key: UEUGALWLUYPXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324396B2

Procedure details

150 mg (1.17 mmol, 1 eq) of 2-cyclohexylethanol were diluted in 4 mL of DCM, 214 μL (1.52 mmol, 1.3 eq) of triethylamine were added. The mixture was cooled to 0° C. and 100 μL (1.29 mmol, 1.1 eq) of mesyl chloride were added. The mixture was stirred for 15 min at 0° C. then water was added. The aqueous phase was extracted with dichloromethane. The organic phase was washed with water, brine, dried over MgSO4, filtered and concentrated in vacuo. The crude product (241 mg) was used directly for synthesis of 2. TLC: Rf: 0.48 (eluant: Heptane/EtOAc: 1/1).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
214 μL
Type
reactant
Reaction Step Two
Quantity
100 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][CH2:8][OH:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[S:17](Cl)([CH3:20])(=[O:19])=[O:18].O>C(Cl)Cl.CCCCCCC.CCOC(C)=O>[CH:1]1([CH2:7][CH2:8][O:9][S:17]([CH3:20])(=[O:19])=[O:18])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:5.6|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
C1(CCCCC1)CCO
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
214 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
100 μL
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane
WASH
Type
WASH
Details
The organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product (241 mg) was used directly for synthesis of 2

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C1(CCCCC1)CCOS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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